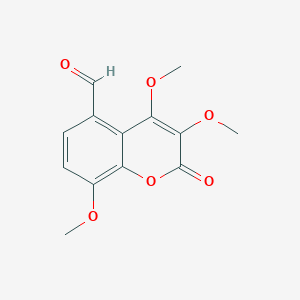![molecular formula C20H20ClNO2 B14368097 N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide CAS No. 91003-09-7](/img/structure/B14368097.png)
N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide: is a compound of interest in various scientific fieldsThis compound is categorized as an arylcyclohexylamine and is often used as an analytical reference standard.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide involves multiple steps. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. This intermediate is then oxidized using potassium permanganate to form a hydroxy ketone. The final step involves imination with methylamine and rearrangement at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis typically involves scalable reactions and purification techniques such as column chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy ketones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include hydroxy ketones, amine derivatives, and substituted benzamides .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide is used as an intermediate in the synthesis of complex molecules. Its reactivity and versatility make it valuable in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems. It is used in research to understand its interactions with various enzymes and receptors.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It is studied as a potential drug candidate for treating various conditions, including pain and anxiety.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide involves its interaction with specific molecular targets. It is known to act on the central nervous system, potentially modulating the activity of certain neurotransmitters. The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
N-Boc Norketamine: An analytical reference standard categorized as an arylcyclohexylamine.
Ketamine: A well-known anesthetic and analgesic drug with a similar structure.
Hydroxynorketamine: A metabolite of ketamine used in research.
Uniqueness: N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
91003-09-7 |
|---|---|
Molekularformel |
C20H20ClNO2 |
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide |
InChI |
InChI=1S/C20H20ClNO2/c1-22(19(24)15-9-3-2-4-10-15)20(14-8-7-13-18(20)23)16-11-5-6-12-17(16)21/h2-6,9-12H,7-8,13-14H2,1H3 |
InChI-Schlüssel |
OTDRJFXNJCZWBI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC=CC=C1)C2(CCCCC2=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


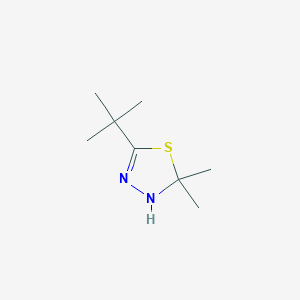
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
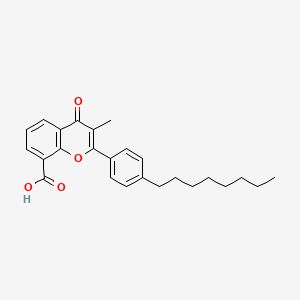
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
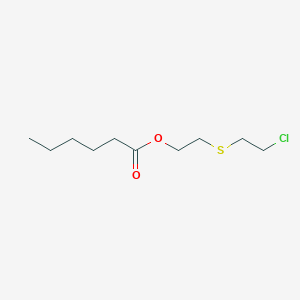


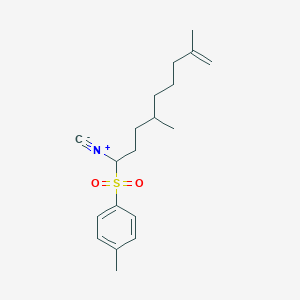
![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
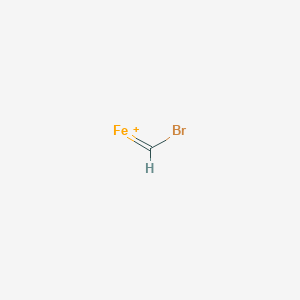
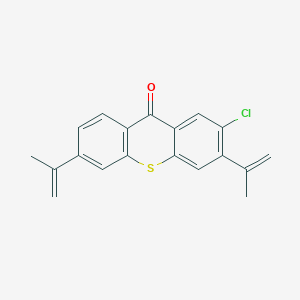
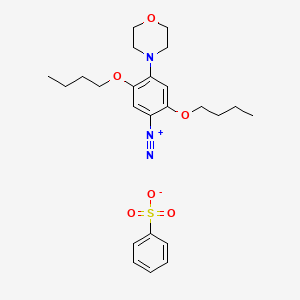
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
